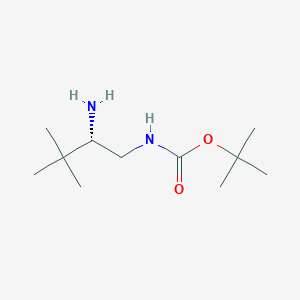
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is a compound that features a tert-butyl ester group, which is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester typically involves the tert-butylation of carboxylic acids. One common method is the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a strong acid like concentrated sulfuric acid . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a tert-butylating agent .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs large-scale esterification processes. These processes may use catalysts such as bis(trifluoromethanesulfonyl)imide to enhance the reaction efficiency and yield . The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Conversion of esters back to carboxylic acids and alcohols under acidic or basic conditions.
Substitution: Reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids, alcohols, and strong acids like sulfuric acid.
Hydrolysis: Uses water and either acidic or basic catalysts.
Substitution: May involve nucleophiles such as amines or alcohols.
Major Products
Esterification: Produces esters and water.
Hydrolysis: Yields carboxylic acids and alcohols.
Substitution: Forms new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group can be easily removed under acidic conditions, allowing for the selective deprotection of carboxylic acids in complex molecules . This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted reactions at specific sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Another tert-butylating agent used in organic synthesis.
tert-Butyl acetate: Used as a solvent and reagent in organic reactions.
tert-Butyl hydroperoxide: Employed in oxidation reactions.
Uniqueness
(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which combines an amino group with a tert-butyl ester. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSWUUVDIYKZTD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















